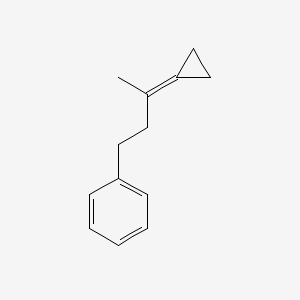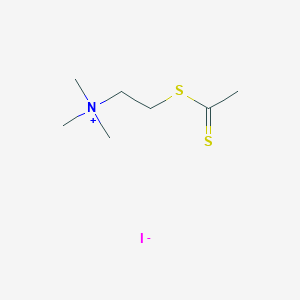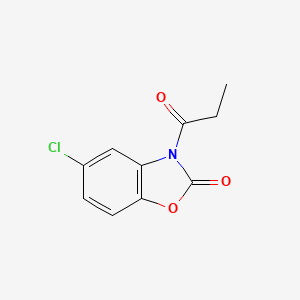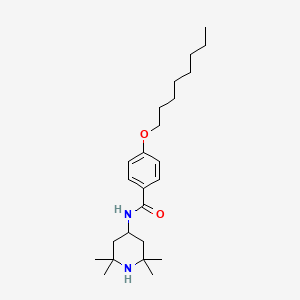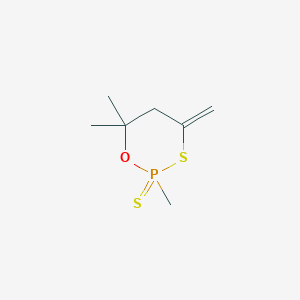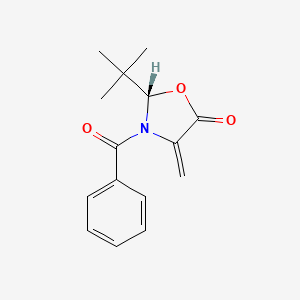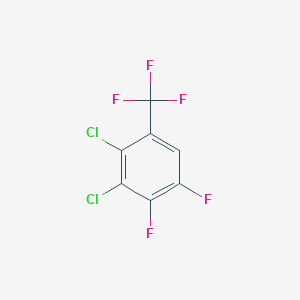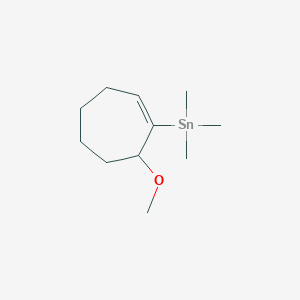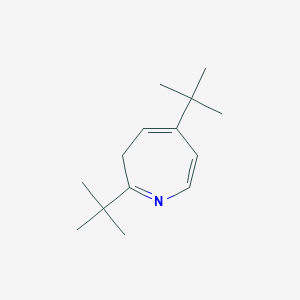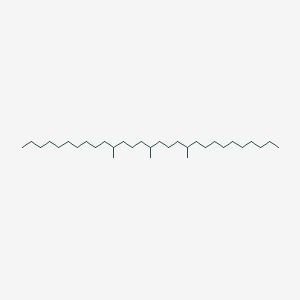![molecular formula C9H15N3S6 B14304266 2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol CAS No. 112726-56-4](/img/structure/B14304266.png)
2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol typically involves the reaction of triazine derivatives with thiol-containing compounds. One common method involves the nucleophilic substitution reaction where a triazine ring is substituted with sulfanyl groups under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol undergoes various types of chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break disulfide bonds back into thiol groups.
Substitution: The triazine ring can undergo further substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol groups would result in the formation of disulfides, while substitution reactions could yield a variety of triazine derivatives .
Scientific Research Applications
2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biological systems, particularly in the formation and breaking of disulfide bonds in proteins.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent or in the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[[4,6-Bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol involves its ability to form and break disulfide bonds. This reactivity is crucial in various biological and chemical processes. The molecular targets include proteins and other thiol-containing molecules, where it can modulate their structure and function by altering disulfide linkages .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(2-sulfanylethylsulfanyl)-1,3,5-triazine: Similar structure but with three sulfanyl groups attached to the triazine ring.
1,3,5-Tris(2-sulfanylethylsulfanyl)benzene: A benzene ring with three sulfanyl groups, offering different reactivity and applications.
Properties
CAS No. |
112726-56-4 |
|---|---|
Molecular Formula |
C9H15N3S6 |
Molecular Weight |
357.6 g/mol |
IUPAC Name |
2-[[4,6-bis(2-sulfanylethylsulfanyl)-1,3,5-triazin-2-yl]sulfanyl]ethanethiol |
InChI |
InChI=1S/C9H15N3S6/c13-1-4-16-7-10-8(17-5-2-14)12-9(11-7)18-6-3-15/h13-15H,1-6H2 |
InChI Key |
MXLXCBJNKADNAV-UHFFFAOYSA-N |
Canonical SMILES |
C(CSC1=NC(=NC(=N1)SCCS)SCCS)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




